Ethyl 3,4-dichloroisothiazole-5-carboxylate
Overview
Description
Ethyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound belonging to the family of isothiazolesThis compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology for its potential use as an antibacterial and antifungal agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dichloroisothiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,4-dichloroisothiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.
Industry: Used in the development of new herbicides and insecticides.
Mechanism of Action
The exact mechanism of action of Ethyl 3,4-dichloroisothiazole-5-carboxylate is not fully understood. it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria and fungi. The compound has been shown to disrupt cell membranes and interfere with metabolic processes, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroisothiazole-5-carboxylic acid
- Ethyl 3,4-dichloroisothiazole-5-carboxylate
- 3,4-Dichloroisothiazole-5-carboxamide
Uniqueness
This compound is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)9-12-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKDHNCTICBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512382 | |
Record name | Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69376-25-6 | |
Record name | Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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